N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
N-benzyl-6-chloro-4-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-10-7-12(16)8-13-14(10)18-15(19-13)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKYSCBURSHZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NCC3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Benzothiazole Core
The foundational step involves synthesizing the benzothiazole nucleus, which can be achieved through condensation reactions involving 2-aminothiophenol derivatives with suitable aldehydes or carboxylic acids. A common approach is the cyclization of 2-aminothiophenol with substituted carboxylic acids or their derivatives under acidic or basic conditions, leading to the benzothiazole ring system.
Specific Synthetic Routes from Recent Literature
Pathway Using Knoevenagel Condensation
Research indicates that benzothiazole derivatives can be synthesized via Knoevenagel condensation of 2-aminothiophenol derivatives with aldehydes, followed by functionalization at specific positions:
- Step 1: Synthesis of 4-methylbenzothiazole via condensation of 2-aminothiophenol with acetaldehyde or methyl-substituted aldehydes.
- Step 2: Chlorination at the 6-position using NCS or other chlorinating agents, selectively targeting the aromatic ring.
This approach aligns with methods described in recent studies focusing on benzothiazole derivatives with anti-tubercular activity, where substitution patterns are finely tuned through electrophilic substitution reactions.
Functionalization with Benzyl Groups
The benzyl group at the nitrogen atom (N-benzyl) can be introduced via nucleophilic substitution of benzyl halides (e.g., benzyl bromide) with the amino group of the benzothiazole core:
Reaction:
Benzothiazole derivative + Benzyl bromide → N-benzyl derivative
This reaction typically occurs under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile , with a base like potassium carbonate to facilitate nucleophilic substitution.
Alternative Route: Direct Amidation
Another method involves direct amidation of the benzothiazole core with benzylamine derivatives, often under catalytic conditions or using coupling reagents such as EDC or DCC to form the N-benzyl linkage.
Synthesis Based on Patented Methods
According to a patent describing the preparation of N-benzyl ethyl alcohol amine, a similar approach can be adapted:
- Step 1: React ethanol amine with benzyl chloride under controlled temperature to form N-benzyl ethanol amine.
- Step 2: Incorporate the benzothiazole core via subsequent substitution or cyclization reactions, involving chlorination and methylation steps.
This method emphasizes reactive intermediates such as benzyl chloride and the importance of controlled reaction conditions to achieve high yields and selectivity.
Summary of Preparation Methods
Notes on Reaction Conditions and Optimization
- Temperature control is critical during halogenation and methylation to prevent over-substitution.
- Solvent choice (e.g., ethanol, acetonitrile, DMF) influences reaction rate and selectivity.
- Catalysts such as piperidine or potassium carbonate facilitate nucleophilic substitutions.
- Reaction monitoring via TLC or GC ensures completion and prevents side reactions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in solvents like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of N-substituted benzothiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrobenzothiazole derivatives.
Scientific Research Applications
Synthesis of N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation Reactions : Utilizing benzothiazole derivatives as starting materials.
- Substitution Reactions : Introducing the benzyl and chloro groups through electrophilic aromatic substitution.
These synthetic pathways are crucial for developing derivatives with enhanced biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines, such as A431 (human epidermoid carcinoma) and A549 (lung cancer) cells. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis and arrest the cell cycle in specific phases, likely through the inhibition of key signaling pathways like AKT and ERK .
Anti-inflammatory Effects
Apart from anticancer properties, benzothiazole derivatives exhibit anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action makes them promising candidates for treating conditions characterized by both inflammation and cancer .
Antitubercular Activity
Benzothiazole derivatives have also been explored for their antitubercular activity. Studies indicate that certain synthesized compounds demonstrate significant inhibitory effects against Mycobacterium tuberculosis, making them valuable in the fight against drug-resistant tuberculosis strains . The mechanism involves targeting specific proteins crucial for bacterial survival.
Case Study: Compound B7
One notable study focused on a derivative known as compound B7, which is structurally related to this compound. This compound was evaluated for its bioactivity:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A431 | 1 | Apoptosis induction |
| A549 | 2 | Cell cycle arrest |
| H1299 | 4 | Reduced migration |
The results indicated that compound B7 effectively inhibited cancer cell proliferation and showed promise as a dual-action therapeutic agent .
Antitubercular Screening
Another study assessed various benzothiazole derivatives against M. tuberculosis, with findings summarized in the table below:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
These results underscore the potential of these compounds in developing new treatments for tuberculosis, particularly in light of rising drug resistance .
Mechanism of Action
The mechanism of action of N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-methylbenzo[d]thiazol-2-amine: Lacks the benzyl group, which may affect its biological activity.
N-benzyl-4-methylbenzo[d]thiazol-2-amine: Similar structure but without the chlorine atom, which can influence its reactivity and applications.
Uniqueness
N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine is unique due to the presence of both the benzyl and chlorine substituents. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine is a compound of significant interest due to its biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews its mechanism of action, biochemical interactions, and relevant research findings, supported by data tables and case studies.
Target Enzymes
The primary target for this compound is the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The compound inhibits these enzymes, leading to a decrease in the synthesis of pro-inflammatory prostaglandins, which are mediators of inflammation.
Biochemical Pathways
This compound primarily affects the arachidonic acid pathway. By inhibiting COX enzymes, it disrupts the normal inflammatory response, which can be beneficial in conditions characterized by excessive inflammation.
Pharmacokinetics
The inhibitory concentration (IC50) values for COX-1 inhibition have been reported between 741–1134 μM, indicating a moderate potency in this aspect. The pharmacokinetics of this compound can be influenced by various environmental factors such as temperature and pH, which may affect its stability and bioavailability.
Cellular Effects
This compound has been shown to influence several cellular processes:
- Cytotoxicity : In vitro studies have demonstrated that derivatives of benzothiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 3.58 to 15.36 μM against cancer cells, indicating potential as anticancer agents .
- Gene Expression Modulation : The compound modulates the expression of pro-inflammatory cytokines, which can lead to reduced inflammation and altered immune responses.
Table 1: Summary of Biological Activities
| Activity | IC50 Value (μM) | Cell Line/Target |
|---|---|---|
| COX-1 Inhibition | 741 - 1134 | Human cells |
| Anticancer Activity | 3.58 - 15.36 | Various cancer cell lines |
| Cytokine Modulation | Not specified | Pro-inflammatory cytokines |
Case Studies
- Anticancer Activity : A study involving benzothiazole derivatives revealed that certain compounds exhibited potent anticancer activity with IC50 values significantly lower than standard chemotherapeutic agents such as sorafenib. For example, one derivative showed an IC50 value of 0.071 μM against BRAF enzymes, which are critical in many cancers .
- Anti-inflammatory Effects : Inhibition of IL-6 and TNF-α was observed in studies assessing the effects of N-benzyl derivatives on inflammatory pathways. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .
- Cell Cycle Arrest and Apoptosis : Certain studies indicated that this compound could induce cell cycle arrest and promote apoptosis in cancer cells at specific concentrations (1, 2, and 4 μM), similar to established anticancer drugs .
Q & A
Q. What are the optimized synthetic routes for preparing N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine, and how can reaction conditions be controlled?
- Methodological Answer : The synthesis typically involves: (i) Condensation of 6-chloro-4-methylaniline derivatives with sodium thiocyanate in bromine/glacial acetic acid to form the benzo[d]thiazol-2-amine core . (ii) Benzylation via nucleophilic substitution using benzyl halides under reflux conditions with sodium acetate as a base .
- Optimization : Temperature control (70–80°C), stoichiometric ratios (1:1.2 amine-to-benzyl halide), and purification via recrystallization (ethanol/water) improve yields (>70%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Key Techniques :
- 1H NMR : Aromatic protons appear at δ 6.46–8.2 (multiplet), NH signals at δ 4.21–8.43 .
- IR Spectroscopy : C=N stretching at ~1620 cm⁻¹ and C-Cl at ~693 cm⁻¹ confirm structural motifs .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 466) and fragmentation patterns validate purity .
- Advanced Tip : Combine with elemental analysis (C, H, N, S) to confirm stoichiometry .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
- Methodology :
- Use hybrid functionals (e.g., B3LYP) to compute HOMO/LUMO energies, predicting electrophilic/nucleophilic sites .
- Compare calculated vibrational frequencies (IR) and NMR chemical shifts with experimental data to validate accuracy .
Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives like this compound?
- Approach :
- Standardized Assays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and minimum inhibitory concentration (MIC) protocols .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying benzyl substituents) to identify critical functional groups .
- Statistical Validation : Apply ANOVA to assess significance of activity differences across studies .
Q. What methodologies are recommended for studying the corrosion inhibition mechanism of this compound on metal surfaces?
- Experimental Design :
- Electrochemical Techniques : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) quantify inhibition efficiency (%) in acidic media .
- Surface Analysis : SEM/EDS maps surface morphology and adsorption patterns .
- Computational Modeling : DFT calculates adsorption energies on Fe(110) surfaces, correlating with experimental data .
Q. How can green chemistry principles be applied to synthesize this compound derivatives?
- Methods :
- Solvent-Free Reactions : Use Eaton’s reagent or ionic liquids to minimize waste .
- Catalytic Systems : Employ recyclable catalysts (e.g., Cu(I) complexes) for benzylation steps .
- Water-Mediated Synthesis : Optimize hydrazine coupling in aqueous phases to reduce organic solvent use .
Data Analysis & Experimental Design
Q. How should researchers design experiments to analyze the stability of this compound under varying pH conditions?
- Protocol :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.
- Monitor degradation via HPLC at 254 nm, calculating half-life (t₁/₂) .
- Advanced : Use LC-MS to identify degradation products and propose pathways .
Q. What computational tools can predict the binding affinity of this compound to biological targets like bacterial enzymes?
- Workflow :
- Molecular Docking : Autodock Vina or Schrödinger Suite docks the compound into target pockets (e.g., E. coli DNA gyrase) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
- Free Energy Calculations : MM-PBSA/GBSA quantifies binding energy (ΔG) .
Contradiction Management
Q. How to address discrepancies in antimicrobial efficacy data between in vitro and in silico studies?
- Resolution Steps :
Q. Why might NMR spectra of this compound show unexpected splitting patterns?
- Troubleshooting :
- Dynamic Effects : Rotamers from restricted benzyl group rotation cause signal splitting; use variable-temperature NMR .
- Impurity Check : Compare with HPLC purity data (>95%) to rule out by-products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
